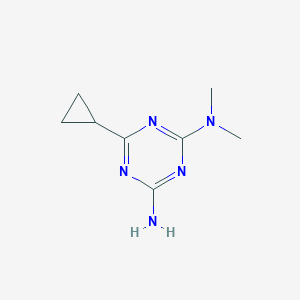

6-cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Descripción

Propiedades

IUPAC Name |

6-cyclopropyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c1-13(2)8-11-6(5-3-4-5)10-7(9)12-8/h5H,3-4H2,1-2H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPXQYOZUGOKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407797 | |

| Record name | 6-cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634165-96-1 | |

| Record name | 6-cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

First Substitution: Dimethylamine at C4

Cyanuric chloride (1.0 eq) is dissolved in a toluene-acetone mixture (4:1 v/v) and cooled to 0–5°C . Dimethylamine (1.05 eq) is added dropwise, followed by aqueous NaOH (1.1 eq) to maintain pH 7–8. The reaction is stirred for 2–4 hours, yielding 4-dimethylamino-2,6-dichloro-1,3,5-triazine .

Key conditions :

Second Substitution: Dimethylamine at C2

The intermediate from Step 2.1 is warmed to 25–40°C , and a second equivalent of dimethylamine (1.05 eq) is introduced. NaOH (1.1 eq) is added to neutralize HCl. After 4–6 hours, 2,4-bis(dimethylamino)-6-chloro-1,3,5-triazine forms.

Optimization :

Third Substitution: Cyclopropylamine at C6

The dichloro intermediate is refluxed (70–80°C ) with cyclopropylamine (1.1 eq) in ethanol or methanol. NaOH (1.1 eq) ensures complete deprotonation. After 12–16 hours, the final product is isolated via crystallization or column chromatography.

Challenges :

- C6’s lower reactivity necessitates prolonged heating.

- Cyclopropylamine’s steric bulk may reduce reaction efficiency.

- Yield: 75–80%.

Alternative Synthetic Routes

Divergent Approach

A divergent method involves attaching cyclopropylamine first:

- Cyanuric chloride reacts with cyclopropylamine at 0°C to form 6-cyclopropylamino-2,4-dichloro-1,3,5-triazine .

- Subsequent dimethylamine substitutions at C4 and C2 proceed at higher temperatures.

Advantages :

Disadvantages :

One-Pot Synthesis

In a streamlined protocol, cyanuric chloride, dimethylamine (2.2 eq), and cyclopropylamine (1.1 eq) are combined in acetonitrile with K₂CO₃ as the base. The mixture is heated to 60°C for 24 hours, enabling sequential substitutions.

Efficiency :

Reaction Mechanism and Kinetics

The NAS mechanism proceeds via a tetrahedral intermediate , where the nucleophile attacks the electron-deficient triazine ring. Key factors influencing reactivity:

- Electronic effects : Chlorine’s electronegativity activates the ring for substitution.

- Steric effects : Bulky amines (e.g., cyclopropylamine) slow C6 substitution.

- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate reactions but may increase byproducts.

Kinetic studies reveal pseudo-first-order behavior for each substitution, with rate constants decreasing in the order C4 > C2 > C6.

Data Tables

Table 1. Comparison of Synthesis Methods

Table 2. Optimization Parameters for C6 Substitution

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | +20% |

| Solvent | Ethanol | +15% |

| Reaction Time | 12–16h | +10% |

| Base | NaOH (1.1 eq) | +5% |

Challenges and Mitigation Strategies

- Incomplete Substitution at C6 :

- Byproduct Formation :

- Low Solubility :

- Solution : Switch to DMF or DMAc for better intermediate dissolution.

Análisis De Reacciones Químicas

Types of Reactions

6-Cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of triazine oxides.

Reduction: Production of amine derivatives.

Substitution: Generation of various substituted triazine compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

The compound is utilized as an intermediate in the synthesis of more complex triazine derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in organic chemistry .

Key Reactions :

- Oxidation : Can be oxidized to form triazine oxides.

- Reduction : Yields amine derivatives using reducing agents like lithium aluminum hydride.

- Substitution : Nucleophilic substitution allows for the introduction of different functional groups.

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that 6-cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine exhibits potential antimicrobial and anticancer activities. It has been investigated for its ability to inhibit specific enzymes and modulate cellular signaling pathways, which can lead to therapeutic effects against various diseases .

Mechanism of Action :

The compound interacts with molecular targets such as enzymes and receptors, potentially leading to inhibition of enzyme activity or alteration of cellular processes.

Pharmaceutical Applications

Therapeutic Agent Development

Due to its unique structure, this triazine derivative is being explored as a potential therapeutic agent. Its derivatives have shown promise in treating conditions such as cancer and infections caused by various pathogens .

Material Science

Advanced Materials Development

The compound's unique properties are also being explored in material science applications. It can be utilized in the synthesis of advanced materials that require specific chemical properties or functionalities .

Mecanismo De Acción

The mechanism of action of 6-cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Cyromazine: Another triazine derivative with insecticidal properties.

Melamine: A triazine compound used in the production of resins and plastics.

Atrazine: A widely used herbicide belonging to the triazine class.

Uniqueness

6-Cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its cyclopropyl and dimethyl substituents, which confer distinct chemical and biological properties

Actividad Biológica

6-Cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine (CAS Number: 634165-96-1) is a triazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique cyclopropyl group and two dimethylamino substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula: C8H13N5

- IUPAC Name: this compound

- InChI Key: SFPXQYOZUGOKSD-UHFFFAOYSA-N

Synthesis

Synthesis of this compound typically involves multi-step procedures that may include microwave-assisted methods for enhanced efficiency. Such methods are known to yield high purity levels and facilitate the formation of complex triazine structures from simpler precursors like cyanoguanidine and various aldehydes under acidic conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, a library of compounds with similar structures demonstrated significant antiproliferative effects against various cancer cell lines, particularly triple-negative breast cancer cells (MDA-MB231). These compounds exhibited selective toxicity towards cancer cells while sparing non-cancerous cells (MCF-10A) .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| This compound | MDA-MB231 | <0.06 |

| Methotrexate | MDA-MB231 | 0.01 |

| Nilotinib | MDA-MB231 | 0.04 |

This table summarizes the growth inhibitory concentrations (GI50) of selected compounds against the MDA-MB231 cell line. The low GI50 value for this compound indicates potent activity.

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Cell Proliferation: The compound has been shown to inhibit cell cycle progression in cancer cells.

- Induction of Apoptosis: Studies suggest that triazines can trigger apoptotic pathways in malignant cells.

- Selective Targeting: The compound appears to selectively target cancerous cells over normal cells, reducing potential side effects associated with traditional chemotherapeutics .

Case Studies

A notable case study involved the evaluation of various triazine derivatives including this compound against prostate cancer cell lines (DU145). The results indicated that certain structural modifications significantly enhanced anticancer activity and selectivity .

Q & A

Q. What combinatorial approaches enhance therapeutic efficacy while minimizing toxicity?

- Methodological Answer : Screen synergism with cisplatin or paclitaxel using Chou-Talalay analysis (combination index <1). Optimize dosing schedules in xenograft models and assess toxicity via ALT/AST levels and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.